Physicochemical Property Differentiation: Lipophilicity and Acidity of 3,5-Dimethyl Substitution vs. Unsubstituted Picolinic Acid
The 3,5-dimethyl substitution on the picolinic acid scaffold significantly alters lipophilicity relative to the parent compound. 3,5-Dimethylpyridine-2-carboxylic acid exhibits a predicted XLogP3 value of 1.4 [1] and an experimental LogP of 1.39660 . This represents an increase in lipophilicity compared to unsubstituted picolinic acid, which has a lower XLogP3 of approximately 0.5 [2]. Additionally, the predicted pKa of 1.22 ± 0.50 for 3,5-dimethylpyridine-2-carboxylic acid indicates strong acidity, which influences its solubility, salt formation behavior, and reactivity in carboxylate-dependent applications.
| Evidence Dimension | Lipophilicity (LogP) and Acidity (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (predicted); LogP = 1.39660 (experimental); pKa = 1.22 ± 0.50 (predicted) |
| Comparator Or Baseline | Unsubstituted picolinic acid: XLogP3 ≈ 0.5 (PubChem prediction) |
| Quantified Difference | ΔLogP ≈ +0.9; Increased lipophilicity due to methyl groups at positions 3 and 5 |
| Conditions | Predicted physicochemical properties computed by standard cheminformatics algorithms; experimental LogP from validated database |
Why This Matters
Higher lipophilicity affects membrane permeability and organic solvent partitioning, which are critical considerations when selecting a building block for medicinal chemistry campaigns or extraction/purification workflows.
- [1] PubChem. 3,5-Dimethylpyridine-2-carboxylic acid. Computed Properties: XLogP3-AA. CID 15426890. View Source
- [2] PubChem. Picolinic acid. Computed Properties: XLogP3. CID 1018. View Source
